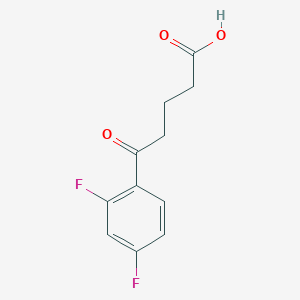

5-(2,4-Difluorophenyl)-5-oxovaleric acid

Description

Contextualization within Oxo-Valeric Acid Derivatives and Fluorinated Organic Compounds

5-(2,4-Difluorophenyl)-5-oxovaleric acid belongs to two significant classes of chemical compounds that are of substantial interest in academic and industrial research: oxo-valeric acid derivatives and fluorinated organic compounds. Valeric acid is a five-carbon carboxylic acid, and its derivatives are compounds that incorporate this basic structure. The term "oxo" specifies the presence of a ketone functional group along the carbon chain. Therefore, oxo-valeric acid derivatives are characterized by a five-carbon backbone containing both a carboxylic acid group and a ketone group. This dual functionality makes them versatile intermediates in organic synthesis.

The second and arguably more influential classification is its identity as a fluorinated organic compound. The incorporation of fluorine into organic molecules is a critically important strategy in medicinal chemistry. nih.govsci-hub.box The fluorine atom, being small and the most electronegative element, can dramatically alter a molecule's physicochemical and pharmacokinetic properties. nih.govresearchgate.net Judicious placement of fluorine can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. nih.govresearchgate.net These modifications are highly desirable in drug discovery, as they can transform a promising compound into a viable drug candidate. sci-hub.box The pursuit of novel pharmaceuticals has led to a significant number of approved drugs containing fluorine, highlighting the impact of this strategy. nih.gov

This compound is a molecule where these two concepts intersect. It possesses the oxo-valeric acid scaffold, providing a reactive carboxylic acid handle, while the difluorinated phenyl ring introduces the unique electronic properties associated with organofluorine compounds.

Overview of Research Significance and Academic Relevance

The primary significance of this compound in academic research is its role as a specialized building block or chemical intermediate. Its structure is not typically associated with direct biological activity but rather as a precursor for the synthesis of more complex, often biologically active, molecules. Analogous compounds, such as 4-(4-fluorobenzoyl)butyric acid, are known to be key raw materials in the synthesis of important pharmaceuticals. google.comnbinno.com

The synthesis of this compound is a practical application of a fundamental reaction in organic chemistry: the Friedel-Crafts acylation. beilstein-journals.orgnih.gov This reaction is one of the most effective methods for forming carbon-carbon bonds to an aromatic ring and is widely used to produce aryl ketones. chemistryjournals.net In the case of this compound, the synthesis typically involves the reaction of 1,3-difluorobenzene (B1663923) with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. google.com The successful execution of this reaction provides a molecule with distinct functionalities: a difluorinated aromatic ring ripe for further modification and a carboxylic acid group that can be readily converted into esters, amides, or other functional groups.

Its academic relevance, therefore, is rooted in its utility for creating libraries of novel fluorinated compounds for screening in drug discovery programs and for developing new materials. The presence of two fluorine atoms on the phenyl ring provides a specific substitution pattern that researchers can exploit to fine-tune the electronic and steric properties of a final target molecule.

Physicochemical Properties of Fluorinated 5-Oxopentanoic Acids

The table below outlines key properties of this compound and related monofluorinated analogs, illustrating the structural variations within this family of compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₁H₁₀F₂O₃ | 228.19 | 22709-31-3 |

| 5-(2-Fluorophenyl)-5-oxopentanoic acid | C₁₁H₁₁FO₃ | 210.20 | 199664-70-5 |

| 5-(4-Fluorophenyl)-5-oxopentanoic acid | C₁₁H₁₁FO₃ | 210.20 | 149437-76-3 |

| 5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid | C₁₁H₉ClF₂O₃ | 262.64 | Not Available |

Structure

3D Structure

Properties

IUPAC Name |

5-(2,4-difluorophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c12-7-4-5-8(9(13)6-7)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZANFSIBAIORCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645330 | |

| Record name | 5-(2,4-Difluorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-25-1 | |

| Record name | 5-(2,4-Difluorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Pathways

Established Synthetic Routes to 5-(2,4-Difluorophenyl)-5-oxovaleric Acid

The most well-documented and industrially relevant methods for synthesizing aryl keto acids like this compound involve the acylation of an aromatic ring. These routes are favored for their reliability and relatively high yields.

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents the most direct pathway to this compound. wikipedia.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of 1,3-difluorobenzene (B1663923) with an acylating agent derived from a five-carbon dicarboxylic acid, typically glutaric anhydride (B1165640).

The reaction is catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being the most common choice. wikipedia.orgkhanacademy.org The process begins with the activation of the acylating agent by the Lewis acid catalyst to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of the 1,3-difluorobenzene ring. The fluorine atoms on the aromatic ring are deactivating groups, which can make the reaction conditions more demanding compared to unsubstituted benzene (B151609). chemistryjournals.net However, they direct the incoming acyl group primarily to the position para to one fluorine and ortho to the other, leading to the desired 2,4-difluoro substitution pattern on the final product. A subsequent hydrolysis step works up the reaction intermediate to yield the final carboxylic acid.

The general reaction is as follows: 1,3-Difluorobenzene + Glutaric Anhydride --(AlCl₃)--> Intermediate Complex --(H₂O)--> this compound

Table 1: Representative Conditions for Friedel-Crafts Acylation

This table illustrates typical parameters for the acylation of 1,3-difluorobenzene, based on analogous and established procedures for similar compounds. google.com

| Parameter | Value / Condition | Purpose |

| Aromatic Substrate | 1,3-Difluorobenzene | The aromatic core of the final product. |

| Acylating Agent | Glutaric Anhydride | Provides the five-carbon keto-acid backbone. |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to generate the acylium ion. masterorganicchemistry.com |

| Solvent | Excess 1,3-Difluorobenzene or an inert solvent (e.g., Dichloroethane) | Serves as the reaction medium. google.com |

| Temperature | 25°C to 55°C | Controls the reaction rate and minimizes side products. google.com |

| Reaction Time | 2-8 hours | Duration to ensure complete conversion. |

| Work-up | Acidic Hydrolysis (e.g., aq. HCl) | Quenches the reaction and hydrolyzes the intermediate to the carboxylic acid. |

An alternative, though less direct, approach involves the coupling of a pre-functionalized aromatic ring with a five-carbon chain. In this strategy, a derivative of 2,4-difluorobenzoyl chloride could theoretically be reacted with a derivative of valeric acid. For instance, a Grignard reagent prepared from a halovalerate could be coupled with 2,4-difluorobenzoyl chloride.

Alternative and Emerging Synthetic Strategies for Related Compounds

Research into synthetic methodologies continues to produce alternative strategies that may be applicable to the synthesis of this compound and its analogs. These methods often focus on improving efficiency, safety, or functional group tolerance.

An emerging, multi-step strategy for synthesizing keto acids involves the use of amino acids as precursors. In a hypothetical pathway applicable to related structures, an amine precursor could be synthesized via reductive amination and then oxidized to the corresponding ketone. Reductive amination typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.orgorganic-chemistry.org

For the synthesis of a keto acid, a reverse approach could be envisioned. A precursor amino acid, such as one containing the 2,4-difluorophenyl group, could be synthesized first. This amino acid would then undergo a controlled oxidation reaction to convert the amino group into a carbonyl group, yielding the target keto acid. Enzymes like amino acid dehydrogenases can catalyze the interconversion of keto acids and amino acids, suggesting that a bio-catalyzed oxidation could be a potential green chemistry approach. nih.govresearchgate.net However, developing a selective and high-yielding chemical oxidation for this transformation remains a significant challenge, making this a less established route for this specific target.

Control over reaction conditions is paramount in aromatic chemistry to ensure high regioselectivity and yield. In the context of Friedel-Crafts acylation, the choice of catalyst and solvent can significantly impact the outcome. While aluminum chloride is traditional, other Lewis acids such as iron(III) chloride (FeCl₃) or trifluoromethanesulfonic acid and its rare-earth metal salts have been explored to modulate reactivity and improve handling. chemistryjournals.netbeilstein-journals.orgresearchgate.net

Using the aromatic substrate itself as the solvent (e.g., running the reaction in excess 1,3-difluorobenzene) can simplify the reaction setup and purification, a strategy successfully employed in the synthesis of related compounds like 2,4-difluoroacetophenone. google.com This approach ensures the aromatic reactant is in high concentration, which can help drive the reaction to completion and may influence selectivity.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the synthesis of this compound focuses on maximizing the conversion of the starting materials while minimizing the formation of impurities. Key variables for optimization in a Friedel-Crafts acylation include catalyst stoichiometry, temperature, and reaction time.

For Friedel-Crafts acylation, the Lewis acid catalyst is often required in stoichiometric amounts or greater because the product ketone can form a stable complex with the catalyst, rendering it inactive. wikipedia.org Careful optimization of the catalyst loading is crucial; using too little can result in an incomplete reaction, while an excessive amount increases cost and complicates purification.

Temperature control is also critical. Higher temperatures can accelerate the reaction but may also promote the formation of undesired isomers or polymeric byproducts. numberanalytics.com Conversely, lower temperatures may lead to a sluggish or incomplete reaction. Finding the optimal temperature profile is key to achieving both high yield and high purity. Response surface methodology and other statistical design-of-experiment approaches are modern techniques used to systematically optimize these interdependent variables. nih.gov

Table 2: Example of Parameter Optimization for a Related Friedel-Crafts Acylation

This table shows hypothetical optimization data for the synthesis of an aryl ketone, illustrating how changing reaction parameters can affect the final yield.

| Entry | Catalyst Molar Ratio (AlCl₃ : Acylating Agent) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.0 : 1 | 25 | 6 | 75% |

| 2 | 1.2 : 1 | 25 | 6 | 88% |

| 3 | 1.2 : 1 | 40 | 4 | 92% |

| 4 | 1.5 : 1 | 40 | 4 | 91% |

| 5 | 1.2 : 1 | 60 | 2 | 85% (with increased impurities) |

Purification Techniques Employed in Academic Synthesis

The purification of the final product and intermediates is a critical step in the synthesis of this compound to ensure a high degree of purity. Academic literature showcases a variety of standard and advanced purification techniques tailored to the properties of the synthesized compounds. These methods primarily include recrystallization and column chromatography, chosen based on the polarity, solubility, and stability of the compound .

Recrystallization is a widely used technique for the purification of solid compounds. The selection of an appropriate solvent system is crucial for the successful application of this method. For compounds structurally similar to this compound, such as derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, recrystallization has proven effective. nih.gov In one instance, a methyl ester derivative was purified by recrystallization from a 1:1 mixture of methanol (B129727) and water, yielding a product with a 76% recovery and a defined melting point of 94–95 °C. nih.gov For other related benzimidazole (B57391) derivatives, recrystallization from solvents like 1,4-dioxane (B91453) or a mixture of 2-propanol and water has been successfully employed. nih.gov The process generally involves dissolving the crude product in a minimal amount of a hot solvent or solvent mixture in which the compound is soluble at elevated temperatures but less soluble at cooler temperatures. Upon cooling, the purified compound crystallizes out of the solution, leaving impurities behind in the solvent.

Column chromatography is another powerful technique for the purification of organic compounds, including intermediates and final products in complex syntheses. This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). For instance, in the purification of a complex pentanoic acid derivative, silica gel column chromatography was utilized with a dichloromethane (B109758) and methanol solvent system (100:1 ratio) to afford the purified product as a yellow solid. The specific conditions for column chromatography, including the choice of stationary phase and eluent system, are optimized to achieve the best separation. The progress of the separation is often monitored by thin-layer chromatography (TLC).

In some synthetic pathways, purification is achieved through a series of extractions and washes. For example, after a reaction, the mixture might be diluted with water and the pH adjusted to a specific value, followed by extraction with an organic solvent like ethyl acetate. The organic layer, containing the desired product, is then washed with brine and concentrated under reduced pressure. The resulting residue can then be further purified by methods such as column chromatography. researchgate.net

The table below summarizes the purification techniques and conditions reported for compounds structurally related to this compound.

| Compound Type | Purification Method | Solvent/Eluent System | Yield (%) | Melting Point (°C) |

| Methyl 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate | Recrystallization | Methanol/Water (1:1) | 76 | 94–95 |

| Benzimidazole derivative of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | Recrystallization | 1,4-Dioxane | - | - |

| Benzimidazole derivative of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | Recrystallization | 2-Propanol/Water (1:1) | - | - |

| Substituted phenylfuran pentanoic acid derivative | Silica Gel Column Chromatography | Dichloromethane/Methanol (100:1) | 49 | 70–72 |

Chemical Reactivity and Transformation Studies

Overview of Key Functional Group Reactivities (Ketone and Carboxylic Acid)

The reactivity of 5-(2,4-Difluorophenyl)-5-oxovaleric acid is characterized by the distinct chemical properties of its ketone and carboxylic acid functionalities. The aromatic ketone group, with its carbonyl carbon double-bonded to an oxygen atom and single-bonded to the difluorophenyl ring and the aliphatic chain, is susceptible to nucleophilic addition reactions. The electron-withdrawing nature of the 2,4-difluorophenyl ring enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to ketones with electron-donating groups on the aromatic ring.

The carboxylic acid group, on the other hand, is acidic due to the resonance stabilization of the carboxylate anion formed upon deprotonation. It can undergo a variety of reactions, including esterification with alcohols, conversion to acid chlorides using reagents like thionyl chloride, and formation of amides upon reaction with amines. The presence of both the ketone and carboxylic acid allows for selective reactions based on the choice of reagents and reaction conditions. For instance, the ketone can be selectively targeted by certain reducing agents while leaving the carboxylic acid intact, and vice versa.

Oxidation Reactions and Derived Products

The oxidation of this compound can proceed at different points in the molecule depending on the oxidizing agent and reaction conditions. While specific studies on this compound are not extensively documented, research on analogous structures provides insight into potential transformations. For example, a study on the oxidation of the structurally similar 5-(4'-fluorophenyl)-5-oxopentanoic acid with acidic potassium permanganate (B83412) demonstrated that the reaction is first order with respect to the oxoacid, the oxidant, and the hydrogen ion concentration. This suggests that the reaction likely involves the cleavage of the carbon chain.

In general, strong oxidizing agents can lead to the cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group, a process known as haloform reaction if a halogen in basic media is used, or more generally resulting in the formation of 2,4-difluorobenzoic acid and a dicarboxylic acid, such as succinic acid, after further oxidation of the aliphatic chain. Milder, more selective oxidizing agents might be employed to modify other parts of the molecule if present, but the primary sites of oxidation remain the aliphatic chain and the bond adjacent to the ketone.

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) | Reaction Type |

|---|---|---|

| Strong Oxidants (e.g., KMnO4, H2CrO4) | 2,4-Difluorobenzoic acid, Succinic acid | Oxidative Cleavage |

| Peroxy acids (e.g., m-CPBA) | Ester via Baeyer-Villiger oxidation | Oxidation of the ketone |

Reduction Reactions and Derived Products

The reduction of this compound can selectively target either the ketone or the carboxylic acid functional group. The choice of reducing agent is crucial for achieving the desired product. The reduction of the ketone to a secondary alcohol, yielding 5-(2,4-Difluorophenyl)-5-hydroxypentanoic acid, can be accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH4). This reagent is generally selective for aldehydes and ketones over carboxylic acids.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH4), will typically reduce both the ketone and the carboxylic acid. This would result in the formation of 5-(2,4-difluorophenyl)pentane-1,5-diol. Catalytic hydrogenation (e.g., using H2 gas with a metal catalyst like palladium or platinum) can also be employed. Depending on the conditions, this method can reduce the ketone and potentially the aromatic ring, although the latter requires harsh conditions. A complete reduction of the carbonyl group to a methylene group (CH2), known as deoxygenation, can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, which would yield 5-(2,4-difluorophenyl)pentanoic acid.

Table 2: Potential Reduction Products of this compound

| Reducing Agent | Major Product | Functional Group Reduced |

|---|---|---|

| Sodium borohydride (NaBH4) | 5-(2,4-Difluorophenyl)-5-hydroxypentanoic acid | Ketone |

| Lithium aluminum hydride (LiAlH4) | 5-(2,4-Difluorophenyl)pentane-1,5-diol | Ketone and Carboxylic acid |

| Wolff-Kishner / Clemmensen Reduction | 5-(2,4-Difluorophenyl)pentanoic acid | Ketone (Deoxygenation) |

Nucleophilic Substitution Reactions on the Dihalogenated Phenyl Moiety

The 2,4-difluorophenyl group of the molecule is activated towards nucleophilic aromatic substitution (SNAr). This is due to the presence of the electron-withdrawing ketone group, which is ortho and para to the fluorine atoms. This group helps to stabilize the negative charge of the intermediate Meisenheimer complex formed during the substitution reaction. The fluorine atom at the para position (position 4) is generally more susceptible to substitution than the one at the ortho position (position 2) due to a combination of electronic and steric factors.

Common nucleophiles such as amines, alkoxides, and thiolates can displace one of the fluorine atoms. The regioselectivity of this reaction is an important consideration in synthetic applications. The reaction is typically carried out in a polar aprotic solvent and may require elevated temperatures. The substitution of one fluorine atom can either activate or deactivate the ring towards a second substitution, depending on the nature of the incoming nucleophile.

Investigations into Compound Stability and Degradation Pathways (Academic Investigations)

While specific academic studies on the stability and degradation of this compound are not widely available, general principles of organic chemistry and studies on related compounds allow for predictions of its behavior under various conditions.

The primary sites for hydrolysis in this compound are the functional groups themselves, although they are generally stable. The C-F bonds on the aromatic ring are very strong and not susceptible to hydrolysis under normal conditions. The ketone and carboxylic acid groups are also stable to hydrolysis. However, if the carboxylic acid is converted to an ester or an amide derivative, these would be susceptible to acid- or base-catalyzed hydrolysis, which would regenerate the parent carboxylic acid. The stability of keto-acids in aqueous solutions can be influenced by the potential for intramolecular catalysis, although for a gamma-keto acid like this, such effects are less pronounced than in beta-keto acids.

Photolytic Degradation: Aromatic ketones are known to be photochemically active. Upon absorption of UV light, the ketone can be excited to a triplet state, which can then participate in various reactions. In the presence of hydrogen donors, photoreduction of the ketone to the corresponding alcohol can occur. The fluorinated aromatic ring can also be a site for photolytic reactions. Studies on the photolysis of fluorinated aromatic compounds have shown that aryl-F bonds can undergo cleavage, leading to defluorination and the formation of various degradation products. The exact degradation pathway would depend on the wavelength of light, the solvent, and the presence of other reactive species in the medium. For instance, photolysis in aqueous solution can lead to the formation of hydroxylated derivatives.

Thermal Degradation: At elevated temperatures, this compound can undergo decomposition. A likely pathway for thermal degradation is decarboxylation, although this is more facile for beta-keto acids. For gamma-keto acids, higher temperatures are generally required. Decomposition could also involve the cleavage of the bonds adjacent to the ketone. Studies on the thermal decomposition of aromatic ketones and related structures suggest that at high temperatures, fragmentation of the molecule can occur, leading to the formation of smaller aromatic and aliphatic compounds. The presence of fluorine atoms can influence the thermal stability and the nature of the decomposition products.

Identification of Degradation Products of this compound Remains Uncharacterized in Publicly Available Literature

Comprehensive searches for scientific studies detailing the degradation products of this compound have not yielded specific information. The characterization of substances formed under forced degradation conditions—such as exposure to acidic, basic, oxidative, photolytic, and thermal stress—is a critical component of chemical reactivity and stability profiling. However, such data for the specific compound, this compound, does not appear to be available in the public domain.

Forced degradation studies are essential for identifying potential impurities that may arise during the manufacturing process, transportation, and storage of a chemical substance. These studies involve subjecting the compound to conditions more severe than its intended storage to accelerate decomposition. The resulting degradation products are then identified and characterized using various analytical techniques, such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

While general principles of chemical degradation can suggest potential pathways for a molecule like this compound—which contains a difluorophenyl group, a ketone, and a carboxylic acid moiety—specific, experimentally identified degradation products have not been documented in accessible scientific literature. Without dedicated stability-indicating analytical studies, any discussion of its degradation products would be purely speculative.

Therefore, a data table listing the identified degradation products of this compound cannot be provided at this time due to the absence of published research on this specific topic.

Derivatives, Analogs, and Structural Modifications

Synthesis and Investigation of Substituted Phenyl-Oxovaleric Acid Analogs

The primary method for synthesizing 5-aryl-5-oxovaleric acids is the Friedel-Crafts acylation. google.comwikipedia.orgorganicreactions.orgnih.gov This reaction involves treating an aromatic compound with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.comwikipedia.orgorganicreactions.orgnih.gov This methodology is adaptable for the synthesis of various substituted phenyl-oxovaleric acid analogs by altering the starting substituted benzene (B151609) derivative. chemistryjournals.net

For the synthesis of 5-(4-fluorophenyl)-5-oxopentanoic acid, a related analog, fluorobenzene (B45895) is reacted with glutaric anhydride using aluminum chloride. google.comgoogle.com The reaction conditions, such as temperature and solvent, are critical for achieving good yields and purity. google.com While fluorobenzene can be used as both a reagent and a solvent, the use of an additional halogenated solvent can be economically advantageous and allow for less stringent purity requirements for the fluorobenzene. google.com

Table 1: Examples of Phenyl-Oxovaleric Acid Analogs with Varied Phenyl Substitution

| Compound Name | Aromatic Precursor | Notes |

| 5-(2,4-Difluorophenyl)-5-oxovaleric acid | 1,3-Difluorobenzene (B1663923) | The parent compound of this article. |

| 5-(2,3-Difluorophenyl)-5-oxovaleric acid | 1,2-Difluorobenzene | An isomeric analog. |

| 5-(3,4-Difluorophenyl)-5-oxovaleric acid | 1,2-Difluorobenzene | An isomeric analog. |

| 5-(4-Fluorophenyl)-5-oxovaleric acid | Fluorobenzene | A mono-fluorinated analog. google.comgoogle.com |

| 5-(2-Fluorophenyl)-5-oxovaleric acid | Fluorobenzene | A mono-fluorinated analog. |

| 5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid | 1-Chloro-2,4-difluorobenzene | An analog with an additional halogen substituent. nih.gov |

The synthesis of analogs with different fluoro-substitution patterns, such as 5-(2,3-difluorophenyl)-5-oxovaleric acid and 5-(3,4-difluorophenyl)-5-oxovaleric acid, can be achieved by employing the corresponding difluorobenzene isomers (1,2-difluorobenzene) in the Friedel-Crafts acylation with glutaric anhydride. google.com The position of the fluorine atoms on the phenyl ring is expected to influence the electronic properties of the ketone and, consequently, its reactivity and interaction with biological targets. The commercial availability of these analogs, such as 5-(3,4-Difluorophenyl)-5-oxovaleric acid, indicates their accessibility for further research and development. nih.gov

The introduction of other halogens (Cl, Br, I) or different substituents onto the aromatic ring can be accomplished either by starting with the appropriately substituted benzene derivative in a Friedel-Crafts reaction or through subsequent modification of the difluorophenyl ring. An example of a synthesized analog with an additional halogen is 5-(2-chloro-4,5-difluorophenyl)-5-oxovaleric acid. nih.gov

Halogen exchange reactions, such as the Finkelstein or Swarts reactions, are established methods for interconverting alkyl halides. nih.govorganic-chemistry.org However, for aryl halides, these nucleophilic substitution reactions are generally not feasible unless activated by other functional groups or mediated by metal catalysts. nih.gov Modern methods involving metal catalysts have been developed to facilitate halogen exchange on aromatic and vinylic systems. nih.gov These reactions could potentially be applied to difluorophenyl ketones to create a wider range of analogs. For instance, catalytic systems could be employed to replace a fluorine atom with another halogen, although the reactivity of C-F bonds can make this challenging. organic-chemistry.org

Exploration of Modified Valeric Acid Backbone Structures

Modifications to the five-carbon valeric acid backbone offer another avenue for creating analogs. Valeric acid, or pentanoic acid, is a versatile short-chain fatty acid that can be derivatized in numerous ways. pharmiweb.com Its structure can be altered by introducing substituents along the alkyl chain, changing the chain length, or incorporating elements of rigidity, such as double bonds or cyclic structures.

For instance, the synthesis of aryl-functionalized analogs of other natural products has involved modifying the alkyl chain by introducing methyl groups or extending the chain length, which has been shown to improve biological potency in some cases. nih.gov Similar strategies could be applied to the valeric acid portion of this compound. The introduction of unsaturation or cyclic moieties within the chain could restrict the molecule's conformation, which can be beneficial for binding to specific biological targets. For example, cyclic dipeptides have been synthesized using 5-aminovaleric acid as a linker to create conformationally constrained structures. mdpi.com

Functionalization for Conjugation and Derivatization (e.g., Peptide Conjugation)

The carboxylic acid group of this compound is a key functional handle for conjugation and derivatization. This allows for the attachment of the molecule to other chemical entities, such as peptides, to enhance its therapeutic properties. nih.gov Peptide-drug conjugates (PDCs) are an emerging class of targeted therapeutics that utilize a peptide to deliver a small-molecule drug to specific cells or tissues. neulandlabs.comnih.gov

The conjugation process typically involves the activation of the carboxylic acid to make it more reactive towards the amino groups present on a peptide (e.g., the N-terminus or the side chain of lysine (B10760008) residues). neulandlabs.com Common methods for carboxyl-based conjugation include the use of carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with N-hydroxysuccinimide (NHS), to form a more stable active ester. pharmiweb.comneulandlabs.com

Another approach involves the use of polyfluorophenyl esters. nih.gov An efficient method for heteroconjugation uses mixed polyfluorophenyl diesters of dicarboxylic acids, where the differential reactivity of the esters towards amines allows for controlled, stepwise conjugation. nih.gov For example, a pentafluorophenyl ester reacts more readily with an amino group under milder basic conditions compared to a 2,6-difluorophenyl ester, which requires a stronger base and longer reaction time. nih.gov This differential reactivity can be exploited to selectively link molecules.

Table 2: Common Reagents for Carboxylic Acid Activation in Peptide Conjugation

| Reagent/Method | Description |

| Carbodiimides (e.g., EDC) with NHS | Forms an amine-reactive NHS ester, a common strategy for conjugating carboxylic acids to primary amines on peptides. neulandlabs.com |

| Polyfluorophenyl Esters (e.g., Pentafluorophenyl esters) | Highly reactive esters that readily undergo aminolysis to form stable amide bonds. nih.gov |

| Thionyl Chloride | Converts the carboxylic acid to a more reactive acyl chloride, which can then react with amines. |

| Click Chemistry | Requires modification of the carboxylic acid to incorporate an azide (B81097) or alkyne group for subsequent copper-catalyzed cycloaddition. neulandlabs.com |

Structure-Reactivity Relationships in Analog Series

The study of structure-activity relationships (SAR) is fundamental to understanding how chemical structure influences the biological activity and reactivity of a molecule. For the 5-(substituted phenyl)-5-oxovaleric acid series, SAR studies would focus on how different substituents on the phenyl ring affect the properties of the molecule.

The electronic nature of the substituents on the benzoyl group significantly impacts the reactivity of the ketone. Electron-withdrawing groups, such as fluorine, are known to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov The position of these substituents is also critical; for example, modifications at the para-position of a benzoyl ring have been shown to be crucial for achieving potent inhibitory activity in other classes of compounds. nih.gov

In studies of other benzoyl-containing compounds, it has been observed that electron-withdrawing groups on the phenyl ring can enhance biological activity. esisresearch.org Conversely, electron-releasing groups may decrease activity. esisresearch.org The lipophilicity of the molecule, which is influenced by the nature of the substituents, is another key factor. For instance, halogen exchange from fluorine to chlorine, bromine, or iodine generally leads to an increase in lipophilicity (logP). nih.gov These relationships provide a rational basis for designing new analogs with potentially improved properties. mdpi.com

Computational and Theoretical Investigations

Molecular Structure and Electronic Properties

The arrangement of atoms and the distribution of electrons are fundamental to a molecule's chemical and physical properties. Computational methods offer a detailed picture of these characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. ajchem-a.comresearchgate.net DFT calculations are employed to optimize the molecular geometry of compounds, determining the most stable three-dimensional arrangement of atoms. nih.gov These studies yield precise data on bond lengths, bond angles, and dihedral angles. ajchem-a.comnih.gov

For a molecule like 5-(2,4-Difluorophenyl)-5-oxovaleric acid, DFT can elucidate the effects of the difluorophenyl group on the geometry of the oxovaleric acid chain. The theory also allows for the calculation of electronic properties such as HOMO-LUMO energy gaps, which are essential for understanding the molecule's kinetic stability and reactivity. ajchem-a.comnih.gov

Table 1: Example of DFT-Calculated Structural Parameters This table presents hypothetical data typical of DFT calculations for illustrative purposes.

| Parameter | Bond | Value |

|---|---|---|

| Bond Length | C=O (ketone) | 1.22 Å |

| Bond Length | C-F (phenyl) | 1.35 Å |

| Bond Angle | C-C-C (chain) | 112.5° |

The flexible valeric acid chain of the molecule means it can adopt numerous spatial arrangements, or conformations. Conformational analysis is used to identify the most stable of these conformers. mdpi.com Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, showing how it transitions between different conformations in a given environment, such as in a solution. wustl.eduresearchgate.net

These simulations can reveal how intramolecular interactions and the surrounding solvent influence the molecule's preferred shape. researchgate.netnih.gov Understanding the conformational landscape is critical, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a protein's binding site. nih.gov

To understand the distribution of electronic charge within the molecule, Mulliken and Natural Population Analysis (NPA) are frequently performed. researchgate.netgaussian.com These methods assign partial charges to each atom, which is useful for identifying potential sites for electrophilic and nucleophilic attack. ajchem-a.com

While both methods are widely used, NPA is often considered to provide a more reliable description of the electron distribution, as it is less sensitive to the choice of basis set used in the calculation compared to Mulliken analysis. researchgate.netstackexchange.com The analysis helps in understanding the electrostatic potential of the molecule. nih.gov

Table 2: Example of Calculated Atomic Charges This table shows representative atomic charge values from population analysis for illustrative purposes.

| Atom | Mulliken Charge (e) | Natural Charge (e) |

|---|---|---|

| O (ketone) | -0.55 | -0.68 |

| O (acid OH) | -0.60 | -0.75 |

| F (ortho) | -0.25 | -0.35 |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. semanticscholar.orgresearchgate.net These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure. researchgate.netdntb.gov.ua

Time-dependent DFT (TD-DFT) is particularly useful for predicting UV-Vis spectra by calculating the electronic transitions between molecular orbitals. mdpi.com Similarly, calculations of vibrational frequencies can be correlated with experimental IR spectra to identify characteristic functional groups. unair.ac.id The GIAO method is commonly used to determine the ¹H and ¹³C NMR chemical shifts. semanticscholar.org

In Silico Modeling of Molecular Interactions

Understanding how this compound might interact with biological macromolecules is a key aspect of computational investigation, often pointing toward its potential therapeutic applications.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. rjptonline.orgnih.gov This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. mdpi.com

For compounds containing a 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold, which is structurally related to the subject compound, studies have investigated their potential as anticancer agents. nih.gov Docking studies for this compound would involve placing the molecule into the active site of relevant protein targets to predict binding affinity and interaction types, such as hydrogen bonds and hydrophobic interactions. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Analysis of Hydrogen Bonding and Hydrophobic Interaction Profiles

The interaction of a small molecule with a biological target, such as an enzyme or receptor, is governed by a combination of non-covalent interactions, primarily hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding: The structure of this compound contains several functional groups capable of participating in hydrogen bonding. The carboxylic acid group is a key player, with the hydroxyl group acting as a hydrogen bond donor and the carbonyl oxygen acting as a hydrogen bond acceptor. The ketone carbonyl oxygen can also act as a hydrogen bond acceptor. The two fluorine atoms on the phenyl ring are generally considered weak hydrogen bond acceptors. The presence of these groups suggests that the compound can form multiple hydrogen bonds with amino acid residues in a protein's binding pocket, which is crucial for binding affinity and specificity. For instance, the carboxylic acid moiety could interact with basic residues like lysine (B10760008) or arginine, or with polar residues like serine or threonine.

Hydrophobic Interactions: The difluorophenyl ring is the primary hydrophobic region of the molecule. This aromatic ring can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine within a protein's binding site. The introduction of fluorine atoms increases the lipophilicity of the phenyl ring, which can enhance these hydrophobic interactions. researchgate.net These interactions are critical for the initial recognition and anchoring of the ligand within the binding pocket.

A hypothetical interaction profile is summarized in the table below:

| Functional Group | Potential Interaction | Interacting Amino Acid Residues (Examples) |

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor | Lysine, Arginine, Histidine, Serine, Threonine |

| Ketone Carbonyl (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Difluorophenyl Ring | Hydrophobic Interactions, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Fluorine Atoms | Weak Hydrogen Bond Acceptor | Glycine, Alanine |

Ligand-Protein Complex Stability Assessments

The binding of a ligand to a protein can significantly alter the protein's conformational stability. nih.gov This change in stability can be assessed using various computational and experimental techniques. Computationally, molecular dynamics (MD) simulations are a powerful tool to study the stability of a ligand-protein complex over time. By simulating the movements of atoms in the complex, researchers can evaluate parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the stability of the complex.

A stable ligand-protein complex is generally characterized by:

Low RMSF values for binding site residues: This suggests that the amino acids in the binding pocket are less mobile, indicating a stable interaction with the ligand.

A high number of persistent hydrogen bonds: The formation of stable hydrogen bonds throughout the simulation is a hallmark of a strong and stable interaction.

The interaction between a ligand and a protein can induce changes in the protein's thermal stability. nih.gov Techniques like differential scanning calorimetry can experimentally measure these changes. nih.gov Generally, a ligand that binds tightly and stabilizes the protein's native conformation will increase its melting temperature (Tm).

The stability of a protein-ligand complex can also be evaluated thermodynamically through the calculation of binding free energy. researchgate.net This value provides a quantitative measure of the affinity of the ligand for the protein. A more negative binding free energy indicates a more stable complex.

Reactivity Predictions and Reaction Mechanism Studies

Computational methods can also be employed to predict the reactivity of this compound and to study the mechanisms of its potential reactions. Density Functional Theory (DFT) is a common method used for these types of investigations. nanobioletters.com

Reactivity Predictions: The reactivity of the molecule is dictated by its functional groups: the carboxylic acid, the ketone, and the difluorophenyl ring.

Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to an alcohol.

Ketone: The ketone carbonyl is susceptible to nucleophilic attack and can be reduced to a secondary alcohol. It can also participate in reactions involving the adjacent α-carbons.

Difluorophenyl Ring: The fluorine atoms are deactivating, electron-withdrawing groups, which makes the aromatic ring less susceptible to electrophilic aromatic substitution compared to an unsubstituted benzene (B151609) ring. However, substitution reactions are still possible.

Molecular electrostatic potential (MEP) analysis can identify the electron-rich and electron-poor regions of the molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. nanobioletters.com For this compound, the carbonyl oxygens and the fluorine atoms would be electron-rich regions, while the carbonyl carbons and the hydrogens of the carboxylic acid and the aliphatic chain would be electron-poor regions.

Reaction Mechanism Studies: Theoretical studies can elucidate the step-by-step mechanisms of reactions involving this compound. For example, in a reduction reaction of the ketone, computational methods can be used to model the transition states and intermediates, providing insights into the reaction pathway and the energies involved. Similarly, the mechanism of esterification of the carboxylic acid can be studied to understand the role of catalysts and the energetics of the process. While specific reaction mechanism studies for this compound are not readily available, the principles of common organic reactions involving its functional groups are well-established. masterorganicchemistry.com

The table below summarizes the predicted reactivity of the key functional groups:

| Functional Group | Predicted Reaction Type | Potential Products |

| Carboxylic Acid | Esterification | Ester derivatives |

| Carboxylic Acid | Amide Formation | Amide derivatives |

| Carboxylic Acid | Reduction | 5-(2,4-Difluorophenyl)-1,5-dihydroxypentane |

| Ketone | Reduction | 5-(2,4-Difluorophenyl)-5-hydroxypentanoic acid |

| Difluorophenyl Ring | Electrophilic Aromatic Substitution | Substituted phenyl derivatives |

Role As a Key Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

5-(2,4-Difluorophenyl)-5-oxovaleric acid is a valuable precursor in the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a range of cyclization reactions to form diverse heterocyclic rings. For instance, it can be utilized in the synthesis of dihydropyridinone derivatives. The general synthetic approach involves the reaction of this compound with an amine and a β-ketoester in a multicomponent reaction, often under acidic or basic conditions, to yield the corresponding dihydropyridinone core structure.

Another significant application is in the formation of substituted pyridazinones. The synthesis typically proceeds through the condensation of the γ-keto acid with hydrazine (B178648) or its derivatives. This reaction leads to the formation of the six-membered dihydropyridazinone ring, a scaffold present in many biologically active molecules. The specific reaction conditions can be tuned to favor the formation of particular isomers or to introduce further diversity into the final products.

Furthermore, this keto acid can serve as a starting material for the synthesis of certain fused heterocyclic systems. Through multi-step reaction sequences, the valeric acid chain and the difluorophenyl ring can be elaborated and cyclized to form more complex polycyclic structures, which are of interest in medicinal chemistry and materials science.

Building Block for Advanced Organic Scaffolds

The structural features of this compound make it an important building block for the construction of advanced organic scaffolds. The presence of the 2,4-difluorophenyl group is of particular interest as fluorine substitution is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability and binding affinity.

This compound can be used to create molecular scaffolds with a high degree of three-dimensionality. The flexible valeric acid chain allows for conformational diversity, which can be exploited in the design of molecules that target specific protein-protein interactions or complex biological receptors. The ketone and carboxylic acid functionalities provide orthogonal handles for further chemical modifications, allowing for the attachment of various pharmacophores or functional groups to create libraries of diverse compounds for biological screening.

In the construction of these advanced scaffolds, the difluorophenyl keto-acid moiety can be incorporated into larger molecular frameworks through standard organic transformations such as amidation, esterification, and carbon-carbon bond-forming reactions. These scaffolds can then serve as the core structures for the development of new therapeutic agents or functional materials.

Applications in the Academic Synthesis of Agrochemical and Industrial Precursors

In the realm of academic research, this compound has been explored as an intermediate in the synthesis of potential agrochemical candidates. The 2,4-difluorophenyl moiety is a common feature in a number of commercially successful fungicides and herbicides. The synthesis of novel heterocyclic compounds derived from this keto acid allows for the exploration of new chemical space for potential agrochemical activity. For example, derivatives containing pyridazinone or dihydropyridinone cores have been investigated for their herbicidal and fungicidal properties.

Advanced Analytical Methodologies in Research

Spectroscopic Methods for In-depth Structural Elucidation (Beyond Basic Identification)

While chromatography assesses purity, spectroscopic methods are used to confirm the molecular structure of the isolated compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. preprints.org For 5-(2,4-Difluorophenyl)-5-oxovaleric acid, a combination of ¹H, ¹³C, and DEPT (Distortionless Enhancement by Polarization Transfer) experiments would provide an unambiguous structural confirmation.

¹H NMR: This experiment identifies the different types of protons in the molecule. The spectrum for this compound would be expected to show distinct signals for the aromatic protons, whose splitting patterns are complicated by both proton-proton and proton-fluorine coupling, and three separate signals for the methylene (B1212753) (-CH₂-) groups of the valeric acid chain.

¹³C NMR: This experiment identifies all unique carbon atoms. Signals would be expected for the carboxyl carbon, the ketone carbonyl carbon, the three aliphatic carbons, and the six aromatic carbons. The aromatic carbon signals would exhibit splitting due to coupling with the attached fluorine atoms.

DEPT: DEPT experiments (specifically DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ carbons. A DEPT-135 spectrum for this compound would show the three methylene carbons as negative signals and the three aromatic CH carbons as positive signals. The quaternary carbons (including the carbonyls and the fluorine-bearing aromatic carbons) would be absent.

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| -COOH | ¹H NMR | 10.0 - 12.0 | Singlet (broad) |

| Aromatic H | ¹H NMR | 6.9 - 8.0 | Multiplets |

| -CH₂-C=O (ketone) | ¹H NMR | ~3.1 | Triplet |

| -CH₂-COOH | ¹H NMR | ~2.5 | Triplet |

| -CH₂-CH₂-CH₂- | ¹H NMR | ~2.0 | Quintet |

| -C=O (ketone) | ¹³C NMR | 195 - 205 | Singlet |

| -C=O (acid) | ¹³C NMR | 175 - 185 | Singlet |

| Aromatic C-F | ¹³C NMR | 160 - 170 | Doublet (large ¹JCF) |

| Aromatic C | ¹³C NMR | 110 - 135 | Singlets and Doublets |

| Aliphatic -CH₂- | ¹³C NMR | 20 - 40 | Singlets |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorptions corresponding to the carbonyl groups and the hydroxyl group.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Very broad |

| C=O (Ketone) | Stretching | 1680 - 1700 | Strong, sharp |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong, sharp |

| C-F (Aryl Fluoride) | Stretching | 1250 - 1350 | Strong |

| C=C (Aromatic) | Stretching | 1500 - 1600 | Medium |

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. For C₁₁H₁₀F₂O₃, the expected exact mass would be calculated.

When coupled with liquid chromatography, the technique is known as LC-MS. nih.gov In tandem mass spectrometry (LC-MS/MS), a specific ion (the "parent" or "precursor" ion) is selected and fragmented to produce a pattern of "daughter" or "product" ions. nih.gov This fragmentation pattern is highly specific to the molecule's structure and can be used for definitive identification.

Predicted fragmentation for this compound would likely involve:

Alpha-cleavage: Breakage of the bond adjacent to the ketone, which could yield a characteristic 2,4-difluorobenzoyl cation.

Loss of water (H₂O) from the molecular ion.

Loss of the carboxyl group (-COOH) as a radical.

These advanced analytical methods, when used in concert, provide a complete and unambiguous characterization of this compound, ensuring its identity, purity, and structural integrity for research purposes.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing a quantitative determination of their elemental composition. For this compound, this analysis is crucial to verify its empirical formula and confirm the purity of a synthesized batch. The most common method for determining the elemental composition of organic compounds is combustion analysis. azom.com

In this process, a small, precisely weighed sample of the compound is combusted in a high-temperature furnace with an excess of oxygen. This breaks the compound down into its constituent elements, which then form simple gaseous products such as carbon dioxide (CO₂), water (H₂O), and, in the case of nitrogen- or sulfur-containing compounds, nitrogen oxides and sulfur dioxide. velp.com These gases are then passed through a series of detectors that measure their quantities, from which the percentage of each element in the original sample can be calculated. eltra.com

For this compound, with a molecular formula of C₁₁H₁₀F₂O₃, the theoretical elemental composition can be calculated based on its atomic and molecular weights. This theoretical data serves as a benchmark against which the experimental results from elemental analysis are compared. A close correlation between the found and calculated values, typically within a ±0.4% deviation, is considered evidence of the sample's purity and correct elemental composition. acs.org

Theoretical Elemental Composition of this compound (C₁₁H₁₀F₂O₃)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 57.90 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 4.43 |

| Fluorine | F | 19.00 | 2 | 38.00 | 16.66 |

| Oxygen | O | 16.00 | 3 | 48.00 | 21.04 |

| Total | 228.21 | 100.00 |

Standardization of Analytical Assays for Research Reproducibility and Inter-Study Comparability

The standardization of analytical assays is a critical practice in chemical research to ensure that results are reliable, reproducible, and comparable across different laboratories and studies. This is particularly important in fields such as pharmaceutical development, where the purity and consistency of a compound are paramount. clearsynth.com The process of standardization involves the development, validation, and implementation of detailed analytical procedures. scirp.org

Method Validation: Before an analytical method can be used for routine analysis, it must undergo a rigorous validation process to demonstrate its suitability for its intended purpose. europa.eu According to international guidelines, such as those from the International Council for Harmonisation (ICH), method validation encompasses the evaluation of several key parameters: europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration of the analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision can be evaluated at different levels, including repeatability (within the same laboratory over a short period) and intermediate precision (within the same laboratory but on different days, with different analysts, or different equipment).

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Reference Standards: A key component of assay standardization is the use of well-characterized reference standards. pharmiweb.com These are highly purified compounds that are used as a benchmark for comparison. In the analysis of this compound, a reference standard would be used to calibrate analytical instruments and to determine the concentration of the compound in a sample by comparing the analytical response of the sample to that of the reference standard.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The prochiral ketone in 5-(2,4-difluorophenyl)-5-oxovaleric acid offers a prime opportunity for the development of stereoselective synthetic routes to produce chiral derivatives. wikipedia.org These chiral molecules, particularly the corresponding hydroxyl acids and lactams, are of significant interest in medicinal chemistry.

Future research should focus on the following areas:

Asymmetric Reduction of the Ketone: The conversion of the ketone to a chiral alcohol is a key transformation. wikipedia.org Research into various catalytic systems is warranted. This includes transition-metal catalysts with chiral ligands for asymmetric hydrogenation or transfer hydrogenation. wikipedia.org Additionally, biocatalytic methods, employing ketoreductases from microorganisms, present a green and highly selective alternative for producing enantiopure alcohols. nih.govnih.govbohrium.com A comparative study of different catalysts could yield a highly efficient and selective method.

| Proposed Catalyst Type | Potential Advantages | Key Research Objective |

| Chiral Ruthenium-Diamine Complexes | High turnover numbers, broad substrate scope | Optimization of ligand structure for maximum enantioselectivity. |

| Oxazaborolidine Catalysts (e.g., CBS catalyst) | Well-established for ketone reduction, predictable stereochemistry | Investigating substrate-catalyst compatibility and reaction kinetics. |

| Engineered Ketoreductases (KREDs) | Exceptional enantioselectivity (>99% ee), mild reaction conditions | Screening of KRED libraries and protein engineering to enhance activity. rsc.org |

Stereoselective Synthesis of Chiral Lactams: The synthesis of chiral lactams from keto-acids is a valuable transformation. acs.orgnih.gov Future work could explore one-pot reductive amination followed by cyclization. acs.orgresearchgate.net This approach, particularly using ammonia (B1221849) as the nitrogen source with a chiral ruthenium catalyst, could provide direct access to enantioenriched 5-(2,4-difluorophenyl)-piperidones, which are valuable building blocks in drug discovery. nih.govresearchgate.netresearchgate.net

Advanced Computational Approaches for Detailed Structure-Function Relationship Elucidation

Computational chemistry provides powerful tools for predicting the properties and activities of novel derivatives of this compound before their synthesis, saving time and resources. longdom.orgyoutube.com

Unexplored avenues in this domain include:

Quantum Mechanical Studies: Density Functional Theory (DFT) can be employed to investigate the electronic structure of the molecule. nih.govresearchgate.net Such studies can elucidate the effects of the difluoro-substituents on the reactivity of the ketone and carboxylic acid groups, as well as the aromatic ring. nih.govnumberanalytics.com This understanding can guide the design of new reactions.

Molecular Docking and Dynamics: For potential pharmaceutical applications, molecular docking simulations can predict the binding modes of derivatives with biological targets. neuroquantology.com Subsequent molecular dynamics simulations can then be used to assess the stability of these interactions. This computational screening can identify promising candidates for synthesis and biological testing. nih.govpitt.edu

QSAR Modeling: By synthesizing a library of derivatives and evaluating their biological activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed. neuroquantology.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

Green Chemistry Approaches for Sustainable Synthesis and Derivatization

Future synthetic work on this compound and its derivatives should prioritize environmentally friendly methods. researchgate.net

Key areas for investigation include:

Use of Greener Solvents: Research should focus on replacing traditional volatile organic solvents with more sustainable alternatives like water, supercritical CO2, or bio-derived solvents. mdpi.com

Catalyst Development: The development of reusable heterogeneous catalysts can simplify product purification and reduce waste. nih.gov For instance, solid acid catalysts could be explored for esterification reactions.

Energy-Efficient Synthesis: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and energy consumption. researchgate.netacs.orgresearchgate.netnih.govyoutube.com Exploring microwave-assisted methods for the synthesis and derivatization of this compound is a promising avenue. youtube.com

Photocatalysis: Utilizing visible light to drive chemical reactions is a rapidly growing field in organic synthesis. numberanalytics.comresearchgate.netresearchgate.netrsc.org Investigating photocatalytic pathways for the functionalization of the aromatic ring or the alkyl chain could lead to novel and sustainable transformations. nih.gov

| Green Chemistry Principle | Proposed Application | Expected Benefit |

| Waste Prevention | One-pot synthesis of derivatives. | Reduced number of purification steps and solvent usage. |

| Atom Economy | Catalytic C-H activation for derivatization. | Maximization of atom incorporation into the final product. |

| Use of Renewable Feedstocks | Exploring synthesis from bio-based platform chemicals. rsc.org | Reduced reliance on fossil fuels. |

| Design for Energy Efficiency | Microwave-assisted and photocatalytic reactions. | Lower energy consumption and faster reaction times. nih.gov |

Exploration of Novel Chemical Transformations and Reactivity Profiles

The bifunctional nature of this compound (containing both a ketone and a carboxylic acid) allows for a wide range of chemical transformations that have yet to be fully explored. acs.orgmdpi.com

Future research could investigate:

Intramolecular Cyclization Reactions: The keto-acid structure is well-suited for cyclization reactions to form various heterocyclic systems. cdnsciencepub.comresearchgate.net For example, reductive amination could lead to substituted piperidines, while reactions with hydrazines could yield pyridazinones.

Reactions of the Aromatic Ring: The difluorophenyl ring can be further functionalized. Nucleophilic aromatic substitution, although challenging, could be explored under specific conditions to introduce other functional groups. numberanalytics.com

Derivatization of the Carboxylic Acid: Beyond simple ester and amide formation, the carboxylic acid can be converted to other functional groups like acid chlorides, anhydrides, or used in Curtius or Schmidt rearrangements to introduce nitrogen-containing functionalities. numberanalytics.com

Alpha-Functionalization: The carbons alpha to the ketone could be functionalized through enolate chemistry to introduce alkyl, halogen, or other groups, further diversifying the molecular scaffold.

Design and Synthesis of Advanced Functional Materials Incorporating the Core Structure

The presence of the fluorinated aromatic ring suggests that this compound could be a valuable building block for advanced functional materials. rsc.orgacs.org The strong carbon-fluorine bond and the unique electronic properties imparted by fluorine atoms can lead to materials with enhanced thermal stability, chemical resistance, and specific electronic or optical properties. nih.govacs.org

Potential areas for exploration include:

Fluorinated Polymers: The molecule can be used as a monomer for the synthesis of novel fluorinated polyesters or polyamides. rsc.orgacs.org These materials could exhibit desirable properties such as hydrophobicity, thermal stability, and low refractive indices, making them suitable for applications in coatings, membranes, or optical devices. nih.gov

Liquid Crystals: Derivatives with appropriate structural modifications could exhibit liquid crystalline properties. The rigid difluorophenyl group coupled with a flexible aliphatic chain is a common motif in liquid crystal design.

Organic Electronics: The electron-withdrawing nature of the difluorophenyl group could make derivatives of this compound interesting for applications in organic electronics, such as in the design of n-type semiconductors for organic thin-film transistors (OTFTs) or organic photovoltaics (OPVs).

Q & A

Q. What are the recommended synthetic routes for 5-(2,4-Difluorophenyl)-5-oxovaleric acid, and how can yield and purity be optimized?

Methodological Answer: The synthesis of fluorophenyl-containing compounds often involves cross-coupling reactions. For example, 5-(2,4-difluorophenyl)salicylic acid (diflunisal) is synthesized via Suzuki-Miyaura coupling between 2,4-difluorophenylboronic acid and 5-bromosalicylic acid under aqueous, aerobic conditions at 100°C, achieving >90% yield . For this compound, a similar approach could be adapted using 2,4-difluorophenylboronic acid and a valeric acid derivative. Optimization may include:

- Catalyst selection : Pd(OAc)₂ with ligands like SPhos for enhanced reactivity.

- Solvent systems : DMF/H₂O mixtures to balance solubility and reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Critical parameters to monitor include reaction temperature (80–100°C), pH (neutral to slightly basic), and boronic acid stoichiometry (1.2–1.5 equiv) .

Q. How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer: Standard analytical techniques include:

- NMR Spectroscopy :

- ¹H NMR : Expected signals: δ 7.4–7.6 (m, aromatic H), δ 2.5–3.0 (m, CH₂ groups in valeric acid backbone), δ 10–12 (broad, carboxylic acid proton).

- ¹³C NMR : Peaks at δ 170–175 ppm (carbonyl carbons), δ 110–160 ppm (aromatic C-F environments) .

- Mass Spectrometry :

- HRMS : Calculate exact mass (C₁₁H₉F₂O₃: 242.045 g/mol) to confirm molecular ion [M+H]⁺.

- HPLC : Use a C18 column (acetonitrile/0.1% TFA in H₂O, 70:30) to assess purity (>98%) and identify byproducts .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for fluorophenyl derivatives like this compound?

Methodological Answer: Discrepancies in bioactivity may arise from:

- Metabolic instability : Assess stability in liver microsomes (e.g., rat S9 fraction) to identify rapid degradation pathways.

- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out non-specific interactions.

- Structural analogs : Compare with diflunisal, a COX inhibitor with a 2,4-difluorophenyl group. If the target compound lacks COX activity, evaluate alternative targets (e.g., PPARγ or HDACs) via molecular docking and in vitro assays .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETlab to predict solubility, permeability (e.g., Caco-2 cells), and CYP450 inhibition.

- Docking Studies : Target COX-2 (PDB ID 5KIR) or PPARγ (PDB ID 3DZY) to identify critical binding interactions (e.g., hydrogen bonds with Arg120 or hydrophobic contacts with Phe282).

- QSAR Models : Train models on fluorophenyl analogs to correlate logP, polar surface area, and IC₅₀ values .

Q. What experimental approaches can elucidate the metabolic fate of this compound?

Methodological Answer:

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key phase I metabolites may include hydroxylated or defluorinated products.

- Isotope labeling : Synthesize a ¹³C-labeled analog to track metabolic pathways in vivo.

- Toxicogenomics : RNA-seq of hepatocytes treated with the compound to identify dysregulated pathways (e.g., oxidative stress markers like Nrf2) .

Q. How can researchers optimize reaction conditions for large-scale synthesis while minimizing environmental impact?

Methodological Answer:

- Green Chemistry Metrics :

- E-factor : Aim for <10 by reducing solvent waste (e.g., switch to ethanol/water mixtures).

- Atom Economy : Design routes with minimal byproducts (e.g., direct coupling vs. multi-step synthesis).

- Continuous Flow Systems : Improve heat transfer and scalability while reducing solvent use.

- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for easy recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.